molecular formula C27H28BN3O4 B608655 Aniline; butanal CAS No. 16971-82-7

Aniline; butanal

Cat. No. B608655
CAS RN: 16971-82-7
M. Wt: 469.34
InChI Key: SRULBONODPCWKV-UHFFFAOYSA-J
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Description

LRT 327 is a bioactive chemical.

Scientific Research Applications

  • Biofiltration of Butanal : Butanal, a compound produced in industries like animal rendering and food processing, can be effectively removed from contaminated air using biofiltration. This process is enhanced when the biofilters are supplemented with inorganic nutrients, achieving elimination rates of around 90 g/m³/h (Weckhuysen, Vriens, & Verachtert, 1993).

  • Electrochemistry of Anilines : Anilines undergo electro-oxidation to form stable radical cations. This process is reversible and is studied using various electroanalytical techniques. The radical cations of anilines have been examined through cyclic voltammetry and ESR spectroscopy (Speiser, Rieker, & Pons, 1983).

  • Polyaniline (PANI) Applications : Polyaniline is a widely researched polymer with potential applications in alternative energy sources, transformers, erasable optical information storage, non-linear optics, and more. Its behavior follows basic redox process principles, making it a subject of significant scientific interest (Gospodinova & Terlemezyan, 1998).

  • Water-Soluble Polyaniline Derivatives : The chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines has led to the creation of water-soluble, self-doped polyaniline derivatives. These copolymers show enhanced water solubility and different electrical conductivities due to the electron-donating effects of the alkoxysulfonated groups (Prévost, Petit, & Pla, 1999).

  • Butanal Detection using Biosensors : An optical fiber-based biosensor, using porcine odorant-binding protein, has been developed for the selective detection of butanal. This system is simple, cost-effective, and capable of detecting butanal in concentrations ranging from 20 μM to 1000 μM (Cennamo et al., 2015).

  • Degradation of Aniline using Biochar : The degradation of aniline in the presence of persulfate activated by rice straw biochar has shown high efficiency, with up to 94.1% degradation in 80 minutes. This suggests biochar as an effective catalyst for aniline degradation (Wu et al., 2018).

properties

IUPAC Name

bis(2-hydroxyphenoxy)borinate;carbamimidoyl-bis(2-methylphenyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3.C12H10BO5/c1-11-7-3-5-9-13(11)18(15(16)17)14-10-6-4-8-12(14)2;14-9-5-1-3-7-11(9)17-13(16)18-12-8-4-2-6-10(12)15/h3-10H,1-2H3,(H3,16,17);1-8,14-15H/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQDEOGKJWZKBI-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B([O-])(OC1=CC=CC=C1O)OC2=CC=CC=C2O.CC1=CC=CC=C1[NH+](C2=CC=CC=C2C)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28BN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aniline; butanal

CAS RN

16971-82-7
Record name Borate(1-), bis[1,2-benzenediolato(2-)-.kappa.O1,.kappa.O2]-, (T-4)-, hydrogen, compd. with N,N'-bis(2-methylphenyl)guanidine (1:1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen bis[benzene-o-diolato(2-)-O,O']borate(1-), compound with N,N'-di-o-tolylguanidine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
Y Watanabe, SC Shim, T Mitsudo - Bulletin of the Chemical Society of …, 1981 - journal.csj.jp
… When the aniline/butanal/nitrobenzene molar ratio is fixed at 1.0/22/0.33, the catalytic activity is highest with u,u'-dichlorobis(norbornadiene)dirhodium(I), followed by chlorotris(…
Number of citations: 58 www.journal.csj.jp
H Li, P Williams, J Micklefield, JM Gardiner… - Tetrahedron, 2004 - Elsevier
New imine reductase activity has been discovered in the anaerobic bacterium Acetobacterium woodii by screening a dynamic combinatorial library of virtual imine substrates, using a …
Number of citations: 62 www.sciencedirect.com
Y Watanabe, M Yamamoto, SC Shim, T Mitsudo… - Chemistry …, 1979 - journal.csj.jp
Aminoarenes react with aldehydes in the presence of a catalytic amount of a rhodium complex at 180C to give substituted quinolines in good to excellent yields. Thus, quinaldine …
Number of citations: 5 www.journal.csj.jp

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